Methyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate
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Overview
Description
Methyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate is a complex organic compound characterized by its bromophenyl group, cyanoacetyl moiety, and thiophene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromophenyl thiophene-3-carboxylate as the core structure.
Reaction Steps: The cyanoacetyl group is introduced through a nucleophilic substitution reaction, where cyanoacetyl chloride reacts with the thiophene-3-carboxylate under basic conditions.
Methylation: The final step involves methylation of the carboxylate group using methyl iodide or dimethyl sulfate to yield the desired ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized in a batch process to ensure quality control and consistency.
Catalysts and Solvents: Various catalysts such as palladium or nickel catalysts may be used to enhance the reaction efficiency. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly employed.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine or nitric acid are used for substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thiophene ring.
Amines: Formed by the reduction of the cyano group.
Substituted Thiophenes: Resulting from electrophilic substitution on the bromophenyl group.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The bromophenyl group enhances binding affinity to certain receptors, while the cyanoacetyl moiety may interact with enzymes or other proteins. The thiophene ring provides structural stability and contributes to the overall biological activity.
Comparison with Similar Compounds
Methyl 4-(4-bromophenyl)benzoate: Similar structure but lacks the thiophene ring.
Methyl 4-(4-bromophenyl)acetate: Similar bromophenyl group but different functional groups.
Methyl 4-(4-bromophenyl)thiophene-2-carboxylate: Similar thiophene ring but different substitution pattern.
This compound's versatility and potential make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer numerous opportunities for innovation and advancement in research and industry.
Properties
IUPAC Name |
methyl 4-(4-bromophenyl)-2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3S/c1-21-15(20)13-11(9-2-4-10(16)5-3-9)8-22-14(13)18-12(19)6-7-17/h2-5,8H,6H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPGNTJPVKBVRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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